2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide
Description
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide (CAS: 1081147-87-6) is a synthetic acetamide derivative featuring a piperazine core substituted with an indole-2-carbonyl group and a pyridin-2-ylmethyl acetamide moiety. Its molecular formula is C21H21N5O3 (MW: 391.42 g/mol) .
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c27-19(23-14-16-6-3-4-8-22-16)21(29)26-11-9-25(10-12-26)20(28)18-13-15-5-1-2-7-17(15)24-18/h1-8,13,24H,9-12,14H2,(H,23,27) |
InChI Key |
GARMXWSOXOLPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Activation of Indole-2-Carboxylic Acid
1H-Indole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is typically complete within 2–4 hours, yielding 1H-indole-2-carbonyl chloride as a pale-yellow solid (85–92% yield).
Reaction Conditions :
-
Solvent : Anhydrous DCM
-
Temperature : 0–5°C → room temperature
-
Catalyst : None required
Coupling with Piperazine
The acid chloride reacts with piperazine in a 1:1 molar ratio under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
Procedure :
-
Dissolve piperazine (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) dropwise at 0°C.
-
Slowly add 1H-indole-2-carbonyl chloride (1.05 equiv).
-
Stir at room temperature for 12 hours.
Yield : 78–85%
Characterization :
-
¹H NMR (DMSO-d₆): δ 11.23 (s, 1H, indole NH), 7.62–6.87 (m, 4H, indole H), 3.72–3.15 (m, 8H, piperazine CH₂).
Preparation of 2-Chloro-N-(pyridin-2-ylmethyl)acetamide
Chloroacetylation of Pyridin-2-ylmethylamine
Pyridin-2-ylmethylamine reacts with chloroacetyl chloride in the presence of a base to form the chloroacetamide intermediate.
Reaction Conditions :
-
Solvent : Acetonitrile or tetrahydrofuran (THF)
-
Base : Sodium bicarbonate (NaHCO₃) or TEA
-
Temperature : 0°C → room temperature
Procedure :
-
Add chloroacetyl chloride (1.1 equiv) to a stirred solution of pyridin-2-ylmethylamine (1.0 equiv) and TEA (2.0 equiv) in acetonitrile.
-
Stir for 3–6 hours.
-
Quench with ice water and extract with ethyl acetate.
Yield : 88–94%
Characterization :
Final Coupling Reaction
Nucleophilic Displacement of Chloride
The piperazine-indole intermediate reacts with 2-chloro-N-(pyridin-2-ylmethyl)acetamide in polar aprotic solvents.
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Temperature : 80–100°C
-
Duration : 8–12 hours
Procedure :
-
Combine 4-(indole-2-carbonyl)piperazine (1.0 equiv), 2-chloro-N-(pyridin-2-ylmethyl)acetamide (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.
-
Heat at 90°C under nitrogen.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–72%
Purity : >95% (HPLC)
Alternative Pathway: One-Pot Condensation
Direct Amide Bond Formation
A convergent approach utilizes 1H-indole-2-carboxylic acid, piperazine, and pyridin-2-ylmethylamine in the presence of coupling reagents.
Reagents :
-
Activating Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base : DIPEA
-
Solvent : DMF
Procedure :
-
Activate 1H-indole-2-carboxylic acid (1.0 equiv) with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.
-
Add piperazine (1.0 equiv) and stir for 2 hours.
-
Introduce pyridin-2-ylmethylamine (1.1 equiv) and heat at 50°C for 6 hours.
Yield : 58–64%
Advantage : Reduces purification steps but requires precise stoichiometry.
Critical Parameters and Challenges
Side Reactions and Mitigation
Solvent and Temperature Optimization
-
DMF vs. Acetonitrile : DMF enhances solubility of intermediates but may require higher temperatures (90°C vs. 70°C).
-
Reaction Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures completion.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Environmental Considerations
-
Solvent Recovery : DMF is recycled via distillation (bp 153°C).
-
Waste Management : Neutralization of HCl byproducts with NaOH generates NaCl, which is disposed of via aqueous streams.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 391.4 g/mol | HRMS (ESI+) |
| Melting Point | 217–219°C | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆) | δ 8.45 (d, 1H), 7.72–6.85 (m, 8H), 4.42 (s, 2H) | 400 MHz NMR |
| HPLC Purity | 98.7% | C18 column, MeOH/H₂O |
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its anticancer properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. The indole moiety is known to interact with multiple receptors that are crucial in cancer progression, suggesting a mechanism of action that warrants deeper exploration.
2. Antiviral and Antimicrobial Activity
Research indicates that this compound exhibits antiviral and antimicrobial properties , positioning it as a potential candidate for drug development against viral infections and bacterial diseases. Its structural components allow for interactions with viral proteins and bacterial enzymes, which could lead to the development of novel therapeutic agents .
3. Neuropharmacology
Given its piperazine structure, the compound may also be explored for neuropharmacological applications . Compounds with similar structures have been found to modulate neurotransmitter systems, suggesting that this compound could have effects on cognitive functions and mood regulation .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide can significantly reduce cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent .
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of similar acetamides found that derivatives of this compound exhibited potent activity against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial potential .
- Neuropharmacological Effects : Preliminary studies suggest that compounds structurally related to this acetamide influence neurotransmitter receptor activity, indicating possible applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The pyridine group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Structural Variations and Bioactivity: The target compound’s indole moiety distinguishes it from phenyl-substituted analogs (e.g., ). Compound 47 demonstrates that sulfonyl and benzo[d]thiazole groups enhance antibacterial activity against gram-positive bacteria, suggesting that electron-withdrawing substituents may optimize antimicrobial efficacy.
Computational Insights :
- The phenyl-substituted analog in underwent density functional theory (DFT) studies and molecular docking, revealing stable interactions with IGF-1R, a target in cancer therapy. The target compound’s indole group could further enhance binding affinity due to its larger aromatic surface.
Toxicity and Safety :
- N-Phenyl-2-(piperazin-1-yl)acetamide has documented irritant properties (H315, H319), whereas safety data for the target compound are unavailable. Piperazine derivatives generally require careful toxicity profiling due to variable metabolic outcomes.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling indole-2-carboxylic acid with a piperazine intermediate, analogous to methods described for phenyl analogs in . Thiazole derivatives employ nucleophilic substitution with chloroacetamides, a versatile strategy for diversifying acetamide scaffolds.
Biological Activity
The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide (CAS No. 1081132-86-6) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C21H20N4O3
- Molecular Weight : 376.41 g/mol
Structural Features
The compound features:
- An indole moiety , known for its diverse biological activities.
- A piperazine ring , which enhances pharmacological properties.
- An acylamide structure , contributing to its interaction with biological targets.
Research indicates that the compound exhibits various biological activities, primarily through the modulation of specific molecular targets. The interactions include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and neuropathic pain.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects, comparable to standard analgesics. The mechanism is believed to involve modulation of endocannabinoid signaling pathways, particularly through inhibition of monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG) and subsequent activation of cannabinoid receptors .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
- Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicate that the compound exhibits selective toxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
